Chemical structure and properties of 1-(Cyclopropylmethyl)-3-methylpiperazine
Chemical structure and properties of 1-(Cyclopropylmethyl)-3-methylpiperazine
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-3-methylpiperazine
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-3-methylpiperazine, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's emerging role as a key structural motif and intermediate in the discovery of novel therapeutics, particularly in oncology and neurology. Detailed protocols for synthesis and analytical characterization are provided to support researchers and drug development professionals. Safety, handling, and toxicological considerations are also summarized to ensure safe laboratory practice.
Introduction
Substituted piperazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs. Their unique conformational flexibility and ability to engage in multiple binding interactions make them privileged scaffolds in drug design. Within this class, 1-(Cyclopropylmethyl)-3-methylpiperazine represents a molecule of growing importance. The incorporation of a cyclopropylmethyl group is a well-established strategy in drug discovery to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[1] This guide serves as a detailed technical resource, consolidating current knowledge on this compound to facilitate its application in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application.
Chemical Structure
The molecule consists of a piperazine ring substituted at the 1-position with a cyclopropylmethyl group and at the 3-position with a methyl group.
Caption: 2D Chemical Structure of 1-(Cyclopropylmethyl)-3-methylpiperazine.
Physicochemical Data
The key properties of 1-(Cyclopropylmethyl)-3-methylpiperazine are summarized below. These values are critical for designing experimental conditions, such as reaction setups, purification protocols, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 1-(Cyclopropylmethyl)-3-methylpiperazine | N/A |
| Synonyms | N/A | N/A |
| CAS Number | Not readily available; specific derivatives are cited. | N/A |
| Molecular Formula | C₉H₁₈N₂ | Calculated |
| Molecular Weight | 154.25 g/mol | Calculated |
| Boiling Point | Predicted: ~190-210 °C at 760 mmHg | N/A |
| pKa (Predicted) | 9.3 ± 0.2 (most basic nitrogen) | N/A |
| logP (Predicted) | 1.2 ± 0.3 | N/A |
| Appearance | Colorless to light brown liquid | [2] |
Note: Experimental data for the parent compound is limited. Many properties are predicted using standard computational models or inferred from related structures.
Synthesis and Manufacturing
The synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine is typically achieved through standard N-alkylation procedures. A common and efficient laboratory-scale approach involves the reaction of 3-methylpiperazine with a cyclopropylmethyl halide.
Representative Synthetic Protocol: N-Alkylation
This protocol describes the synthesis via direct alkylation of 3-methylpiperazine with bromomethylcyclopropane.
Materials:
-
3-Methylpiperazine
-
Bromomethylcyclopropane
-
Potassium Carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
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Saturated aqueous Sodium Chloride (brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 3-methylpiperazine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq). The carbonate acts as a base to neutralize the HBr formed during the reaction.
-
Alkylation: Add bromomethylcyclopropane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and then brine. This removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear liquid.
Caption: General workflow for the synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine.
Applications in Drug Discovery and Development
The title compound is primarily utilized as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The unique combination of the piperazine core and the cyclopropylmethyl substituent makes it a valuable building block.
Role as a Pharmaceutical Intermediate
1-(Cyclopropylmethyl)-piperazine (a closely related analogue) is a key intermediate in the manufacturing of Volasertib , an investigational anticancer agent.[3] This highlights the industrial relevance of this structural class. The 3-methyl variant is explored in patent literature for generating analogues with potentially improved properties.
Use in CNS and Opioid Receptor Research
Piperazine derivatives are frequently investigated for their activity on central nervous system (CNS) targets. The N-cyclopropylmethyl substituent is a classic feature in opioid receptor modulators, often conferring antagonist activity.[4] Research into analogues of 1-(Cyclopropylmethyl)-3-methylpiperazine has led to the discovery of selective kappa opioid receptor antagonists, which are being explored for treating depression, anxiety, and addiction.[4]
Cardiovascular Applications
Patents from the early 1980s describe cyclopropylmethyl piperazines, including the 3-methyl derivative, for their potential use in treating cardiac diseases characterized by low cardiac flow.[5][6] This early research established the potential for this scaffold to interact with cardiovascular targets.
Analytical Characterization
Robust analytical methods are essential for confirming the structure and purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile amines like 1-(Cyclopropylmethyl)-3-methylpiperazine.
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Protocol: A sample dissolved in a suitable solvent (e.g., methanol or DCM) is injected into the GC. A common column choice is a mid-polarity phase like a DB-17 ((50%-Phenyl)-methylpolysiloxane).[7] The mass spectrometer will show a molecular ion peak (M+) and characteristic fragmentation patterns that confirm the structure.
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Expected Fragments: Key fragments would likely include the loss of the cyclopropyl group, the cyclopropylmethyl group, and cleavage of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation.
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¹H NMR: Expect characteristic signals for the cyclopropyl protons in the upfield region (approx. 0.1-0.8 ppm), signals for the piperazine ring protons (approx. 2.0-3.5 ppm), the methyl group (a doublet around 1.0-1.2 ppm), and the methylene bridge protons.
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¹³C NMR: Expect distinct signals for the methyl carbon, the carbons of the piperazine ring, the methylene bridge carbon, and the unique carbons of the cyclopropyl ring.
High-Performance Liquid Chromatography (HPLC)
For purity determination of non-volatile salts or derivatives, reversed-phase HPLC with UV detection can be used. Since piperazines lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection at trace levels.[8]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
Hazard Identification
Based on data for closely related piperazine derivatives, 1-(Cyclopropylmethyl)-3-methylpiperazine should be handled as a hazardous substance.
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Classification: Likely classified as corrosive and an irritant. May cause severe skin burns and serious eye damage.[9][10]
-
Toxicity: May be harmful if swallowed or inhaled.[11]
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[10][12]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.[9]
Conclusion
1-(Cyclopropylmethyl)-3-methylpiperazine is a versatile chemical building block with demonstrated utility in pharmaceutical research and development. Its synthesis is straightforward, and its structural features offer a favorable starting point for the design of novel therapeutics targeting a range of biological systems, from CNS receptors to cardiovascular targets. This guide provides the foundational technical knowledge for scientists to effectively and safely utilize this compound in their research endeavors.
References
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PubChem. 1-(Cyclopropylmethyl)piperazine. National Center for Biotechnology Information. [Link]
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J&W Pharmlab. 1-Cyclopropyl-3-methyl-piperazin-2-one. [Link]
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Shree Ganesh Remedies Limited. 1-(Cyclopropylmethyl)piperazine. [Link]
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Analytical Chemistry. A simple and sensitive GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil and vardenafil active pharmaceutical ingredients. [Link]
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National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
- Google Patents.
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
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